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Compound of Interest |

Compound Name: Cyclopropanesulfonamide
CAS No.: 154350-29-5
Cat. No.: B130836

Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for
cyclopropanesulfonamide, a molecule of significant interest to researchers, scientists, and
professionals in the field of drug development. Its unique structural features, combining a
strained cyclopropyl ring with a sulfonamide functional group, give rise to a distinct
spectroscopic fingerprint. Understanding these characteristics is paramount for its identification,
purity assessment, and the elucidation of its role in complex chemical reactions.

Introduction: The Significance of
Cyclopropanesulfonamide in Medicinal Chemistry

Cyclopropanesulfonamide and its derivatives are increasingly recognized for their potential in
medicinal chemistry. The cyclopropyl moiety can confer unique conformational constraints and
metabolic stability to drug candidates, while the sulfonamide group is a well-established
pharmacophore known for its diverse biological activities. The precise characterization of this
foundational molecule through spectroscopic methods is the first critical step in harnessing its
potential for therapeutic innovation.
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Molecular Structure and Key Spectroscopic
Features

The structural formula of cyclopropanesulfonamide is CsH7NO:=S. Its molecular weight is
121.16 g/mol .[1] This guide will delve into the detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular structure of Cyclopropanesulfonamide.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules
by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: tH NMR of Cyclopropanesulfonamide

o Sample Preparation: Dissolve approximately 5-10 mg of cyclopropanesulfonamide in 0.5-
0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The choice of a deuterated solvent is
crucial to avoid large solvent signals that would obscure the analyte's peaks.

e Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

e Acquisition Parameters:

[¢]

Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

o

Relaxation delay: 1-2 seconds.

o

Pulse width: A standard 90° pulse.

[¢]

Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and integrating the signals. The chemical shifts are referenced to the residual
solvent peak of DMSO-ds (0 = 2.50 ppm).
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Data and Interpretation

The H NMR spectrum of cyclopropanesulfonamide in DMSO-ds exhibits the following
characteristic signals[2]:

Chemical Shift ()

Multiplicity Integration Assignment
ppm
6.78 broad singlet 2H -SO2NH:2
2.50-2.46 multiplet 1H -CH-
0.89-0.86 multiplet 4H -CH2-CHa2-

e -SO2NH2 Protons (& 6.78): The two protons of the sulfonamide group appear as a broad
singlet. The broadness of this peak is due to quadrupole broadening from the adjacent
nitrogen atom and potential chemical exchange with residual water in the solvent.

¢ Methine Proton (-CH-) (& 2.50-2.46): The single proton on the carbon atom directly attached
to the sulfonyl group appears as a multiplet. This complexity arises from coupling to the four
adjacent methylene protons of the cyclopropyl ring.

e Methylene Protons (-CH2-CH:-) (& 0.89-0.86): The four protons of the two methylene groups
in the cyclopropyl ring resonate as a complex multiplet in the upfield region. The high-field
chemical shift is characteristic of protons on a strained cyclopropane ring. The non-
equivalent magnetic environments of the cis and trans protons contribute to the complexity of
this signal.
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'H NMR Signals

0 6.78 | -NH2

Sulfonamide Protons |

Cyclopropanesulfonamide Structure

/ .
H2N-SO2-CH(CHa)2 Methine Proton | | 55 50 46 | -cH-

——| Methylene Protons

6 0.89-0.86 | -CH2-CH2-

Click to download full resolution via product page

Caption: Correlation of 1H NMR signals to the structure of Cyclopropanesulfonamide.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Due to
the low natural abundance of the 13C isotope, longer acquisition times or more concentrated
samples are typically required compared to 'H NMR.

Data and Interpretation

While a publicly available experimental 13C NMR spectrum for cyclopropanesulfonamide is
not readily found in the searched literature, based on the analysis of similar structures and
spectral prediction tools, the following chemical shifts can be anticipated:
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Predicted Chemical Shift

3) Assignment Rationale
Ppm
The carbon atom directly
attached to the electron-
~30-40 CH-SO:2 withdrawing sulfonyl group is

expected to be deshielded and

appear at a lower field.

The carbon atoms of the

cyclopropyl ring are highly
~5-15 -CH2-CHz2- shielded due to the strained

ring system and are expected

to resonate at a very high field.

The presence of only two distinct signals in the 13C NMR spectrum would be consistent with the
symmetry of the cyclopropanesulfonamide molecule, where the two methylene carbons are
chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy of Cyclopropanesulfonamide

As cyclopropanesulfonamide is a solid, a common method for obtaining its IR spectrum is
using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide
(KBr) pellet.

e ATR Method (Preferred for ease of use):
o Place a small amount of the solid sample directly on the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o Record the spectrum.
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o KBr Pellet Method:

o Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg
of dry KBr powder in an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Data and Interpretation

The IR spectrum of cyclopropanesulfonamide is expected to show characteristic absorption
bands for the sulfonamide and cyclopropyl groups. While a specific spectrum for this compound
was not found in the search results, the following are the expected key absorption peaks based
on the functional groups present:

Wavenumber (cm~12) Vibration Type Functional Group

N-H symmetric and
~3300-3400 _ _ -SO2NH:2
asymmetric stretching

~3000-3100 C-H stretching Cyclopropyl C-H
~1310-1350 S=0 asymmetric stretching Sulfonamide
~1140-1180 S=0 symmetric stretching Sulfonamide
~1010-1050 Cyclopropane ring breathing Cyclopropyl ring
~900-950 S-N stretching Sulfonamide

The presence of strong absorption bands for the S=0O stretches and the N-H stretches are
definitive indicators of the sulfonamide group. The C-H stretching vibrations appearing above
3000 cm~1 are characteristic of the C-H bonds in a strained cyclopropane ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides information about the molecular weight and the
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fragmentation pattern of a compound, which can be used for structural elucidation.
Experimental Protocol: Electrospray lonization Mass Spectrometry (ESI-MS)

o Sample Preparation: Prepare a dilute solution of cyclopropanesulfonamide in a suitable
solvent such as methanol or acetonitrile.

 Instrumentation: Introduce the sample solution into an electrospray ionization source coupled
to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

 lonization Mode: Positive ion mode is typically used for sulfonamides, which will readily form
protonated molecules [M+H]*.

o Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For
structural information, tandem mass spectrometry (MS/MS) can be performed by isolating
the [M+H]* ion and subjecting it to collision-induced dissociation (CID) to generate fragment
ions.

Data and Interpretation

The molecular weight of cyclopropanesulfonamide is 121.16 g/mol . In positive ion ESI-MS,
the protonated molecule [M+H]* would be observed at an m/z of approximately 122.1.

The fragmentation of sulfonamides in MS/MS is well-documented. Common fragmentation
pathways for protonated cyclopropanesulfonamide would likely involve:

e Loss of SO2 (64 Da): A characteristic fragmentation of sulfonamides is the neutral loss of
sulfur dioxide, which would result in a fragment ion at m/z 58.

o Cleavage of the C-S bond: This would lead to the formation of a cyclopropyl cation (m/z 41)
and a neutral sulfonamide radical, or a protonated sulfonamide fragment (Hz2NSOz*, m/z 80)
and a neutral cyclopropane.

o Cleavage of the S-N bond: This could result in a cyclopropanesulfonyl cation (CsHsSO2*,
m/z 105).
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Caption: Plausible fragmentation pathways for protonated Cyclopropanesulfonamide in
MS/MS.

Conclusion

The spectroscopic data of cyclopropanesulfonamide provides a clear and unambiguous
means of its identification and characterization. The *H NMR spectrum is particularly
informative, with distinct signals for the sulfonamide, methine, and cyclopropyl protons. While
experimental 3C NMR, IR, and mass spectral data were not explicitly found in the searched
literature, predictive analysis based on known spectroscopic principles for related structures
allows for a confident assignment of the expected spectral features. This comprehensive guide
serves as a valuable resource for scientists working with this important building block in drug
discovery and development, enabling them to confidently interpret their own analytical data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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